1-Ethyl-3-vinyl-1H-pyrazole
Description
Overview of Vinylpyrazole Chemistry and Significance in Organic Synthesis
Vinylpyrazoles, or pyrazolyl olefins, are distinguished by the presence of a vinyl group at one of the pyrazole (B372694) ring's positions (N-1, C-3, C-4, or C-5). mdpi.com This vinyl moiety imparts unique reactivity to the molecule, allowing for a range of chemical transformations. nih.govnih.gov Historically, the synthesis of vinylpyrazoles has been achieved through various methods, including the reaction of pyrazoles with acetylene (B1199291) under high pressure, the dehydration of corresponding β-hydroxyethyl pyrazoles, and the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. nih.gov More contemporary methods involve transition-metal-catalyzed reactions and phase-transfer catalysis, offering improved yields and milder reaction conditions. nih.govosi.lv
The significance of vinylpyrazoles in organic synthesis stems from their ability to participate in a wide array of reactions. These include cycloaddition reactions, free-radical polymerizations, halogenation, hydrohalogenation, and transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov The vinyl group can also serve as a protecting group for the pyrazole's NH-fragment, which can be readily removed under mild conditions, further highlighting their synthetic utility. researchgate.net
Importance of N-Substituted Vinylpyrazoles, with Emphasis on 1-Ethyl-3-vinyl-1H-pyrazole
N-substituted vinylpyrazoles, where the vinyl group is attached to a nitrogen atom of the pyrazole ring, are of particular interest due to their unique chemical properties and synthetic potential. The substitution at the nitrogen atom prevents tautomerism, leading to distinct isomers with specific reactivity. nih.gov The N-vinyl group can influence the electronic properties of the pyrazole ring, impacting its reactivity in various transformations.
Among the N-substituted vinylpyrazoles, This compound stands out as a significant compound. The ethyl group at the 1-position and the vinyl group at the 3-position create a specific electronic and steric environment, influencing its reactivity and potential applications. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex heterocyclic systems and functionalized pyrazole derivatives.
Recent synthetic strategies have focused on developing efficient and regioselective methods for producing N-vinylpyrazoles. acs.orgacs.org For instance, a base-promoted synthesis from vinyl sulfonium (B1226848) salts and diazo compounds has been developed, providing a metal-free and practical approach to a variety of N-vinylpyrazoles under mild conditions. acs.orgacs.org Another method involves the alkylation of pyrazoles with dichloroethane under phase-transfer catalysis, followed by dehydrochlorination to yield N-vinylpyrazoles in high yields. osi.lv
Current Academic Research Trajectories for Vinylpyrazole Derivatives
Current research on vinylpyrazole derivatives is exploring several promising avenues. A significant focus is on their use as building blocks for constructing complex organic molecules and novel heterocyclic systems. nih.govnih.gov This includes their application in ring-closing metathesis reactions to generate new fused heterocyclic structures. nih.gov
Furthermore, the development of novel catalytic systems for the functionalization of vinylpyrazoles is an active area of investigation. This includes the use of transition-metal catalysts for cross-coupling reactions and the exploration of organocatalytic methods. nih.govorganic-chemistry.org Researchers are also investigating the synthesis of functionalized vinylpyrazoles with specific electronic and steric properties to tune their reactivity for targeted applications. sci-hub.se The synthesis of pyrazole derivatives containing a styryl (2-arylvinyl) group is another area of interest, with some of these compounds showing potential biological activities. researchgate.net
The exploration of the reactivity of the vinyl group itself is also a key research direction. This includes studying its participation in various cycloaddition reactions and its utility as a handle for introducing further functional groups. mdpi.comnih.gov The development of efficient methods for the synthesis of pyrazole-substituted 3-(1-heteroarylethyl)-indole scaffolds from 3-vinyl indoles and pyrazoles highlights the ongoing interest in creating complex molecular architectures based on vinyl-substituted heterocycles. acs.orgbohrium.com
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3-ethenyl-1-ethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-6-9(4-2)8-7/h3,5-6H,1,4H2,2H3 |
InChI Key |
WCRNZUNBQOPEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Vinylpyrazoles and Analogous Derivatives of 1 Ethyl 3 Vinyl 1h Pyrazole
Classical Approaches for N-Vinylation of Pyrazoles
Traditional methods for introducing a vinyl group onto the nitrogen atom of a pyrazole (B372694) ring have been well-established for decades. These techniques, while sometimes requiring harsh conditions, form the foundation of vinylpyrazole synthesis.
Acetylene-Based Vinylations
One of the earliest methods for synthesizing 1-vinylpyrazoles involves the direct reaction of a pyrazole with acetylene (B1199291). nih.gov This high-pressure reaction is a classic example of N-vinylation. nih.gov For instance, 3,5-dimethylpyrazole (B48361) and 3-methyl-5-phenylpyrazole have been successfully vinylated using this approach. nih.gov More recent advancements have explored the use of calcium carbide as a solid acetylene source, which can simplify the procedure by avoiding the need for high-pressure equipment. nih.gov This method has been successfully applied to a variety of nitrogen-containing heterocycles, including pyrazoles. nih.govnih.gov The reaction is often carried out in a superbasic system like KOH-DMSO or with the addition of potassium fluoride. nih.govnih.gov
Inspired by the enzymatic activity of acetylene hydratase, researchers have also investigated tungsten(II) pyrazole complexes as catalysts for the vinylation of pyrazoles with acetylene. rsc.orgrsc.orgresearchgate.net These biomimetic approaches aim to achieve vinylation under milder conditions. rsc.orgrsc.orgresearchgate.net The process can involve a tungsten intermediate where acetylene coordinates and is subsequently attacked by the pyrazole nitrogen. rsc.org
| Reactants | Conditions | Product | Yield |
| 3,5-Dimethylpyrazole, Acetylene | High pressure | 3,5-Dimethyl-1-vinylpyrazole | Not specified nih.gov |
| 3-Methyl-5-phenylpyrazole, Acetylene | High pressure | 3-Methyl-5-phenyl-1-vinylpyrazole | Not specified nih.gov |
| Pyrazole, Calcium Carbide | KOH/KF, DMSO | 1-Vinylpyrazole | Good nih.gov |
| 3,5-Dimethylpyrazole, Acetylene, [WBr₂(CO)₃(pzH)₂] | - | N-vinyl-3,5-dimethyl-pyrazole | Not specified rsc.org |
Dehydration of β-Hydroxyethylpyrazoles
Another classical route to 1-vinylpyrazoles is the dehydration of the corresponding 1-(β-hydroxyethyl)pyrazoles. nih.gov This method involves first preparing the alcohol precursor, which is then subjected to dehydration to form the vinyl group. nih.gov The initial β-hydroxyethylpyrazoles can be synthesized by reacting β-hydroxyethyl hydrazine (B178648) with appropriate carbonyl compounds like 1,1,3,3-tetraethoxypropane (B54473) or acetylacetone. nih.gov
| Precursor | Reagents | Product | Yield |
| 1-(β-Hydroxyethyl)pyrazole | Dehydrating agent | 1-Vinylpyrazole | Not specified nih.gov |
| 3,5-Dimethyl-1-(β-hydroxyethyl)pyrazole | Dehydrating agent | 3,5-Dimethyl-1-vinylpyrazole | Not specified nih.gov |
Transvinylation with Vinyl Acetate (B1210297)
Transvinylation using vinyl acetate is a widely employed method for the synthesis of 1-vinylpyrazoles from pyrazoles with a free NH group. nih.gov This reaction is typically catalyzed by mercury(II) salts, such as mercuric(II) sulfate, which can be generated in situ from mercuric(II) acetate and sulfuric acid. nih.gov The reaction proceeds by boiling the pyrazole in vinyl acetate in the presence of the catalyst, often yielding very good results (70-86%). nih.gov The presence of electron-acceptor groups on the pyrazole ring can accelerate the reaction. nih.gov Efforts have been made to develop mercury-free catalytic systems, including those based on phase-transfer catalysis followed by pyrolysis of the intermediate N-(1-acetoxyethyl)azole. researchgate.net
| Pyrazole Derivative | Catalyst | Product | Yield |
| Pyrazoles with C-4 substituents | Mercuric(II) sulfate | 1-Vinylpyrazoles | 70-86% nih.gov |
| 4- and 5-Nitropyrazoles | Mercury acetate on poly(vinylazole) | N-Vinyl-nitropyrazoles | Not specified scilit.comresearchgate.net |
| Pyrazole, 3(5)-Methylpyrazole | Phase-transfer catalyst, then pyrolysis | 1-Vinylpyrazole, 1-Vinyl-3(5)-methylpyrazole | Not specified researchgate.net |
Acid-Catalyzed Cracking of Bis(1-pyrazolyl)alkanes
A method reported by Trofimenko in 1970 involves the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. nih.gov These precursors are obtained from the reaction of a pyrazole with an acetal (B89532) or ketal. nih.gov When heated to around 200 °C in the presence of an acid catalyst like p-toluenesulfonic acid, these bis(pyrazolyl)alkanes undergo fragmentation to produce a 1-vinylpyrazole and a molecule of the parent pyrazole. nih.gov This method is also applicable for the synthesis of 1-vinylpyrazoles with alkyl substituents on the vinyl group. nih.gov
| Precursor | Catalyst | Temperature | Products |
| gem-Bis(1-pyrazolyl)alkanes | p-Toluenesulfonic acid | ~200 °C | 1-Vinylpyrazole and Pyrazole nih.gov |
Contemporary Synthetic Strategies
Modern synthetic methods often focus on building the pyrazole ring with the vinyl group already incorporated or positioned for easy formation. Cycloaddition reactions are a cornerstone of these contemporary strategies.
Cycloaddition Reactions for Pyrazole Ring Formation
The [3+2] cycloaddition reaction is a powerful and versatile tool for constructing the pyrazole ring. organic-chemistry.orgnih.gov This reaction typically involves a 1,3-dipole reacting with a dipolarophile. In the context of vinylpyrazole synthesis, this can involve several variations.
One common approach is the reaction of nitrile imines, often generated in situ from hydrazonoyl halides, with various alkynes or alkenes. organic-chemistry.orgacs.org For example, the reaction of nitrile imines with vinylsulfonium salts leads to pyrazole derivatives with high regioselectivity. organic-chemistry.org Similarly, vinyldiazo compounds can undergo thermal electrocyclization to form pyrazoles. organic-chemistry.org
Another strategy involves the reaction of diazo compounds with α,β-unsaturated ketones or other activated alkenes. nih.gov For instance, diazo compounds generated in situ from aldehydes and tosylhydrazines can react with terminal alkynes in a 1,3-dipolar cycloaddition to yield 3,5-disubstituted pyrazoles. nih.gov
A notable development is the tandem [3+2] cycloaddition/ring-opening rearrangement reaction of benzofuran-derived azadienes with nitrile imines, which provides an efficient route to highly functionalized pyrazoles. acs.org
| 1,3-Dipole Source | Dipolarophile | Conditions/Catalyst | Product Type |
| Hydrazonoyl halides (in situ nitrile imine) | Vinylsulfonium salts | Mild conditions | Pyrazole derivatives organic-chemistry.org |
| Vinyldiazo compounds | - | Thermal | Pyrazoles organic-chemistry.org |
| Aldehydes and tosylhydrazines (in situ diazo) | Terminal alkynes | - | 3,5-Disubstituted pyrazoles nih.gov |
| Benzofuran-derived azadienes | Nitrile imines | Tandem reaction | Highly functionalized pyrazoles acs.org |
| Arylhydrazones (in situ nitrilimine) | Vinyl derivative | - | 1,3,5-Substituted pyrazole nih.gov |
[3+2] Cycloaddition of Vinylsulfonium Salts and Nitrile Imines
A novel and efficient [3+2] cycloaddition reaction has been developed for the synthesis of pyrazole derivatives utilizing vinylsulfonium salts and nitrile imines. organic-chemistry.orgacs.orgfigshare.com This method is distinguished by its high regioselectivity and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org In this process, nitrile imines, which are generated in situ from hydrazonoyl halides, act as new reaction partners for vinylsulfonium salts. organic-chemistry.orgacs.org The reaction proceeds efficiently to construct pyrazole derivatives with a broad substrate scope and good yields. acs.orgfigshare.com
Optimization studies have shown that using potassium carbonate as the base in acetone (B3395972) at a temperature of 30°C provides the best results, with product yields reaching up to 85%. organic-chemistry.org This method offers a concise and effective pathway for accessing a variety of pyrazole structures. organic-chemistry.orgacs.org
Table 1: [3+2] Cycloaddition of Vinylsulfonium Salts and Nitrile Imines
| Reactant 1 (Vinylsulfonium Salt) | Reactant 2 (Hydrazonoyl Halide) | Base/Solvent | Temperature | Yield | Reference |
|---|
Multicomponent Reactions Involving Vinyl Azides
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of highly substituted pyrazoles. beilstein-journals.org In one such approach, vinyl azides are employed as alkyne surrogates. beilstein-journals.org A simple and direct three-component reaction involving a vinyl azide (B81097), an aldehyde, and tosylhydrazine in the presence of a base can regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles in good yields. organic-chemistry.org This reaction is tolerant of a range of functional groups. organic-chemistry.org The mechanism involves a 1,3-dipolar cycloaddition, where the vinyl azide participates in the formation of the pyrazole ring, followed by the elimination of the azide group and subsequent tautomerization to yield the final product. beilstein-journals.org
Transition-Metal-Catalyzed and Mediated Syntheses
Transition-metal catalysis has become an indispensable tool in organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds required for the construction of vinylpyrazoles. nih.govnih.gov These reactions are prized for their efficiency, selectivity, and functional group tolerance. nobelprize.orgresearchgate.net
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. nih.govnobelprize.orgresearchgate.net Reactions such as the Heck, Suzuki, and Negishi couplings are foundational in this area. nobelprize.org These methods are noted for their mild reaction conditions and tolerance of a wide array of functional groups. nobelprize.org In the context of vinylpyrazole synthesis, palladium catalysis can be employed for the N-vinylation of pyrazole rings with vinyl halides or their equivalents. semanticscholar.org Furthermore, these catalytic systems can facilitate the coupling of pre-formed vinylpyrazole units with other organic fragments, demonstrating their utility in creating more complex derivative structures. nih.govntu.edu.sg
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Suzuki Reaction | Organoboron compound + Organohalide | Mild conditions, high functional group tolerance | nobelprize.org |
| Heck Reaction | Alkene + Organohalide | Forms substituted alkenes | researchgate.net |
| Negishi Reaction | Organozinc compound + Organohalide | High reactivity and selectivity | nobelprize.org |
Copper-Promoted Aerobic Oxidative Cycloadditions
A highly economical and environmentally friendly method for synthesizing substituted pyrazoles involves a copper-promoted aerobic oxidative [3+2] cycloaddition. organic-chemistry.orgorganic-chemistry.org This reaction couples N,N-disubstituted hydrazines with alkynoates to produce a variety of pyrazole derivatives in good yields. organic-chemistry.orgacs.org A key advantage of this strategy is the use of inexpensive and readily available cuprous oxide (Cu₂O) as the promoter and atmospheric air as the green oxidant. organic-chemistry.orgacs.orgthieme-connect.com The reaction demonstrates high atom and step economy, excellent regioselectivity, and operational simplicity. organic-chemistry.orgresearchgate.net The mechanism involves direct C(sp³)-H functionalization and the formation of new C-C and C-N bonds. acs.org Optimization has identified Cu₂O with cesium carbonate (Cs₂CO₃) in toluene (B28343) as the most effective catalytic system. organic-chemistry.org
Table 3: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition
| Hydrazine Derivative | Alkyne Derivative | Catalyst/Base | Oxidant | Yield | Reference |
|---|---|---|---|---|---|
| N,N-disubstituted hydrazines | Alkynoates | Cu₂O/Cs₂CO₃ | Air | Good to Moderate | organic-chemistry.org |
| Aryl N-methyl hydrazines | Phenyl propiolates | Cu₂O/Base | Air | Moderate to Good | thieme-connect.com |
Ruthenium-Catalyzed Dehydrogenative Coupling
Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) presents a green and efficient route to pyrazoles. organic-chemistry.orgresearchgate.net This methodology facilitates the divergent synthesis of pyrazoles and 2-pyrazolines from the reaction of 1,3-diols with arylhydrazines. acs.orgnih.gov The process is catalyzed by a Ru₃(CO)₁₂/NHC-phosphine-phosphine system and is characterized by its low catalyst loading, high selectivity, and broad substrate scope. organic-chemistry.orgacs.orgnih.gov A significant environmental benefit of this reaction is that it avoids the use of sacrificial hydrogen acceptors, producing only water and hydrogen gas as byproducts. organic-chemistry.orgacs.org The reaction proceeds through two successive dehydrogenative condensation steps to form the pyrazole ring. organic-chemistry.org
Table 4: Ruthenium-Catalyzed Dehydrogenative Coupling of 1,3-Diols and Arylhydrazines
| 1,3-Diol Substrate | Arylhydrazine Substrate | Catalytic System | Byproducts | Key Advantage | Reference |
|---|---|---|---|---|---|
| 1,3-Propanediol | Phenylhydrazine | Ru₃(CO)₁₂/NHC-phosphine-phosphine | H₂O, H₂ | Environmentally friendly, high selectivity | organic-chemistry.org |
Domino and Cascade Reaction Sequences
Domino, or cascade, reactions are chemical processes where multiple consecutive reactions occur in a single pot without the need to isolate intermediates, add new reagents, or change reaction conditions. wikipedia.org These sequences are highly efficient in terms of atom economy and their ability to rapidly build molecular complexity from simple starting materials. wikipedia.orgcore.ac.uk
One notable example is the domino reaction used for the synthesis of functionalized 5(3)-vinylpyrazoles. nih.gov This sequence begins with the reaction of cinnamaldehydes with a diazomethyl anion, which is generated from the methanolysis of the Bestmann–Ohira reagent (BOR). nih.gov This leads to a 1,3-dipolar cycloaddition, forming pyrazoline carbaldehydes. These intermediates then react with another molecule of BOR to generate pyrazoline alkyne intermediates, which, after a 1,3-H shift and subsequent aromatization, yield the final 5(3)-vinylpyrazole products. nih.gov
Another relevant cascade process is the synthesis of N-vinyl azoles through an addition/elimination sequence using vinyl selenones and azoles in the presence of a base. semanticscholar.org This transition-metal-free reaction proceeds under mild conditions, offering a valuable alternative for the formation of the N-vinyl moiety found in compounds like 1-Ethyl-3-vinyl-1H-pyrazole. semanticscholar.org
Regioselective Synthesis and Isomer Control
Regioselectivity in pyrazole synthesis can be governed by the choice of reactants and reaction conditions. A classic method, the condensation of 1,3-dicarbonyl compounds with hydrazines, can exhibit poor regioselectivity. However, research has shown that the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly improve regioselectivity in favor of one isomer. organic-chemistry.org The addition of a catalytic amount of strong acid can further enhance yields by promoting the necessary dehydration steps. organic-chemistry.org
In the context of substituted pyrazoles that are precursors to vinylpyrazoles, isomer control is critical. A significant challenge and, concurrently, a tool for control is the migration of protecting groups under acidic conditions. vulcanchem.comresearchgate.net For instance, the protection of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether initially yields a roughly 1:1 mixture of the 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole and 1-(1-ethoxyethyl)-4,5-diiodo-1H-pyrazole isomers. vulcanchem.com However, with prolonged reaction times (from 20 to 78 hours), this mixture can be converted almost entirely into the thermodynamically more stable 4-iodo isomer. vulcanchem.comvu.lt This phenomenon demonstrates that careful monitoring and control of reaction duration are essential levers for achieving high regioisomeric purity. vulcanchem.com
Other synthetic routes to 1-vinylpyrazoles include the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. mdpi.com This method involves the initial N-alkylation of a pyrazole with a 1,2-dihaloethane, followed by elimination of hydrogen halide to form the vinyl group. mdpi.comcyberleninka.ru The regioselectivity of the initial alkylation step is crucial for determining the final product's isomeric identity.
Protecting Group Strategies in 1-Vinylpyrazole Synthesis
Protecting groups are indispensable tools in modern organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgjocpr.com In the synthesis of functionalized pyrazoles, the acidic N-H proton can interfere with many common synthetic transformations, such as cross-coupling and organometallic reactions, by forming a pyrazolate anion. clockss.org This deactivates the ring toward certain reactions, necessitating the use of a protecting group. clockss.org
Utilization of Ethyl Vinyl Ether for N-H Protection
Ethyl vinyl ether has emerged as a highly effective and convenient reagent for the protection of the pyrazole N-H bond. clockss.org The reaction involves the acid-catalyzed addition of ethyl vinyl ether to the pyrazole nitrogen, forming a 1-(1-ethoxyethyl) (EtOEt) acetal. This group is stable under various synthetic conditions but can be easily removed under mild acidic hydrolysis to regenerate the N-H bond. clockss.orgresearchgate.net
The protection reaction is typically performed at controlled, mild temperatures (e.g., 28–33 °C) in a solvent like dichloromethane, using a catalytic amount of a strong acid such as trifluoroacetic acid (TFA). vulcanchem.comresearchgate.net The reaction can be exothermic, especially on a larger scale, requiring careful, portionwise addition of the ethyl vinyl ether to maintain control. researchgate.netvu.lt The low cost of ethyl vinyl ether and the simplicity of the protection and deprotection steps make this a highly practical method for synthesizing N-unsubstituted pyrazole derivatives. clockss.org
Table 1: Representative Conditions for N-H Protection with Ethyl Vinyl Ether
| Starting Pyrazole | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-3-iodo-1H-pyrazole | TFA | Dichloromethane | 28–33 | 77 | vulcanchem.com |
| 3,4-Diiodo-1H-pyrazole | TFA | Dichloromethane | 28–33 | - | researchgate.net |
| 4-Iodopyrazole | Conc. HCl | Benzene (B151609) | 30–40 | - | clockss.org |
Influence of Protecting Groups on Subsequent Reactivity
The choice of protecting group significantly influences the feasibility and outcome of subsequent synthetic steps. The 1-(1-ethoxyethyl) (EtOEt) group is particularly advantageous as it is compatible with a range of important reactions. vu.lt By protecting the N-H proton, the EtOEt group facilitates reactions that would otherwise be problematic, such as Negishi and Sonogashira cross-coupling reactions, Grignard reactions, and ortho-lithiation. vu.ltresearchgate.net Furthermore, the presence of the EtOEt group can improve the solubility of the pyrazole intermediate in organic solvents, simplifying handling and purification. vulcanchem.com
However, the lability of the EtOEt group, which makes it an excellent protecting group, also requires careful consideration during purification. It has been observed that the group can migrate or be partially cleaved during silica (B1680970) gel chromatography. vulcanchem.com This undesired isomerization can often be suppressed by treating the purification solvent (e.g., the eluent) with a small amount of a base like triethylamine. vulcanchem.com In some cases, the N-vinyl group itself can be employed as a protecting group, which participates in reactions and is removed in a later step. researchgate.net This strategy was used in the synthesis of 5-substituted 3,4-dibromo-1-vinylpyrazoles, where the vinyl group was later removed by mild treatment with KMnO4 to yield the free N-H pyrazole. researchgate.net
Polymerization Chemistry of 1 Vinylpyrazoles
Free-Radical Polymerization of 1-Vinylpyrazoles
Free-radical polymerization is a common and well-established method for the polymerization of vinyl monomers. The application of this technique to 1-vinylpyrazoles has been the subject of several studies, which have elucidated the fundamental aspects of their polymerization behavior.
The homopolymerization of 1-vinylpyrazoles is typically initiated by the thermal decomposition of an azo initiator, such as azobisisobutyronitrile (AIBN). nih.gov The polymerization proceeds via a standard free-radical mechanism involving initiation, propagation, and termination steps.
Studies on the kinetics of the free-radical polymerization of 1-vinylpyrazoles have revealed important relationships between reactant concentrations and the rate of polymerization. For instance, in the case of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole, the rate of polymerization has been found to be proportional to the square root of the initiator concentration. nih.gov This half-order dependence is characteristic of free-radical polymerizations where termination occurs primarily through bimolecular coupling of propagating radicals.
Furthermore, the reaction kinetics with respect to the monomer concentration can vary. At low monomer concentrations (typically ≤3M), the polymerization of 3-methyl- and 5-methyl-1-vinylpyrazole follows first-order kinetics. nih.gov However, at higher initial monomer concentrations, the reaction order with respect to the monomer becomes lower than one. nih.gov This deviation from first-order kinetics at higher monomer concentrations can be attributed to several factors, including changes in the viscosity of the polymerization medium and the potential for chain transfer reactions involving the monomer.
Table 1: Kinetic Parameters for the Free-Radical Polymerization of Substituted 1-Vinylpyrazoles (Note: This table is illustrative and based on general findings for substituted 1-vinylpyrazoles, as specific data for 1-ethyl-3-vinyl-1H-pyrazole is not readily available.)
| Monomer | Initiator | Reaction Order (Initiator) | Reaction Order (Monomer) |
| 3-methyl-1-vinylpyrazole | AIBN | 0.5 | 1 (at [M] ≤ 3M) |
| 5-methyl-1-vinylpyrazole | AIBN | 0.5 | 1 (at [M] ≤ 3M) |
The nature and position of substituents on both the pyrazole (B372694) ring and the vinyl group have a pronounced effect on the rate and extent of polymerization of 1-vinylpyrazoles. nih.gov
In general, increasing the degree of substitution on the vinyl group tends to decrease the rate and extent of polymerization. nih.gov For example, neat 1-vinylpyrazole can polymerize almost explosively, whereas 1-(propen-2-yl)pyrazole polymerizes to a lesser extent. nih.gov This is primarily due to increased steric hindrance around the double bond, which impedes the approach of the propagating radical.
For this compound, the ethyl group at the N-1 position and the vinyl group at the C-3 position will collectively influence the monomer's reactivity. The ethyl group, being an electron-donating group, may subtly alter the electronic properties of the pyrazole ring. The placement of the vinyl group at the 3-position, as opposed to the more studied 5-position, will also have a distinct impact on the steric and electronic environment of the polymerizable double bond.
The molecular weight and dispersity (Đ), a measure of the uniformity of polymer chain lengths, are critical parameters that determine the physical and mechanical properties of the resulting polymer. In the free-radical polymerization of 1-vinylpyrazoles, several factors can be manipulated to control these properties.
The concentration of the initiator is a key factor. A higher initiator concentration leads to a greater number of initiated chains, which generally results in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.
The monomer concentration also influences the molecular weight. Higher monomer concentrations generally lead to higher molecular weights, as the propagating radicals have a greater probability of adding to a monomer unit rather than undergoing termination.
Chain transfer reactions can significantly reduce the molecular weight of the polymer. Chain transfer can occur to the monomer, solvent, or a deliberately added chain transfer agent. The extent of these reactions will depend on the specific polymerization conditions and the reactivity of the species involved.
For example, the polymerization of 1-vinylpyrazole in a dilute benzene (B151609) solution has been shown to yield polymers with molecular weights in the range of 150,000 to 330,000 g/mol . nih.gov This demonstrates that by controlling the reaction conditions, such as monomer concentration, high molecular weight polymers can be obtained. The dispersity of polymers produced by conventional free-radical polymerization is typically broad, with Đ values often greater than 1.5.
Controlled Radical Polymerization Techniques
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and high dispersity, controlled radical polymerization (CRP) techniques have been developed. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile and powerful method for the synthesis of well-defined polymers.
RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ), and complex architectures. While the RAFT polymerization of this compound has not been specifically reported, the successful application of RAFT to other N-vinyl heterocyclic monomers, such as 1-vinylimidazole, suggests its potential applicability to 1-vinylpyrazoles.
The key to RAFT polymerization is the use of a chain transfer agent (CTA), which reversibly deactivates the propagating radical chains. This reversible deactivation process establishes a dynamic equilibrium between active and dormant chains, allowing all chains to grow at a similar rate.
Interestingly, pyrazole-containing compounds themselves have been designed and synthesized to act as highly efficient CTAs for RAFT polymerization. Specifically, 3,5-dimethyl-1H-pyrazole-1-carbodithioates have been shown to be extremely versatile dithiocarbamate (B8719985) RAFT agents with broad applicability for both more activated monomers (MAMs) and less activated monomers (LAMs).
The design of these CTAs is based on the principle of tuning the electronic properties of the dithiocarbamate moiety to achieve a balance between the rates of addition and fragmentation in the RAFT process. The pyrazole group acts as the Z-group in the RAFT agent (R-S-C(=S)-Z), and its electronic nature influences the stability of the intermediate radical formed during the RAFT equilibrium.
The synthesis of these pyrazole-based CTAs can be achieved through a straightforward chemical route. One common method involves the reaction of a pyrazole, such as 3,5-dimethylpyrazole (B48361), with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. This salt is then reacted with an appropriate alkyl halide to introduce the R-group and yield the final CTA.
Table 2: Examples of Pyrazole-Based Chain Transfer Agents (CTAs) for RAFT Polymerization
| CTA Structure | R-Group | Z-Group |
| (Illustrative) | Typically an alkyl group that can form a stable radical (e.g., cyanomethyl, benzyl) | 3,5-dimethyl-1H-pyrazol-1-yl |
The development of these pyrazole-based CTAs opens up the exciting possibility of using a "self-catalytic" system where a pyrazole-containing molecule is used to control the polymerization of a pyrazole-containing monomer like this compound. This approach could offer unique advantages in terms of compatibility and control over the polymerization process.
Copolymerization Strategies with 1-Vinylpyrazoles
1-Vinylpyrazole (VPyr) demonstrates a strong tendency to undergo alternating copolymerization with electronically distinct monomers. A notable example is its copolymerization with vinyl acetate (B1210297) (VA). The product of the copolymerization reactivity constants (rVPyr x rVA) for the VPyr–VA system is nearly zero. researchgate.net This indicates a high propensity for the monomers to add to the propagating chain in a regular, alternating sequence, minimizing the formation of homopolymeric blocks. researchgate.net
This behavior stems from the electronic differences between the comonomers. The growing radical ending in a VPyr unit preferentially reacts with a VA monomer, and vice versa. Theoretical calculations of diad formation probabilities confirm this microstructure. In VPyr-VA copolymers, this tendency results in macromolecules with a more uniform, alternating composition, particularly when the initial monomer feed is rich in vinyl acetate. researchgate.net This strategy allows for the synthesis of copolymers with precisely controlled microstructures, where the distinct functionalities of each monomer are distributed regularly along the polymer backbone.
The synthesis of well-defined block copolymers containing a poly(1-vinylpyrazole) segment is effectively achieved using controlled radical polymerization techniques like RAFT. The key challenge in synthesizing such structures often lies in combining a less activated monomer (LAM) like 1-vinylpyrazole with a more activated monomer (MAM), such as a methacrylate (B99206) or acrylate. mdpi.com
Photoiniferter RAFT polymerization using pyrazole-based CTAs is particularly well-suited for this purpose. The high end-group fidelity achieved with this method ensures that the polymer chains remain "living" after the polymerization of the first block, allowing for efficient chain extension with a second, different monomer. chinesechemsoc.org This has enabled the preparation of high molecular weight diblock copolymers comprising both MAM and LAM segments with low dispersity. mdpi.comchinesechemsoc.org For instance, a poly(MAM) block can be synthesized first, followed by the addition of a vinylpyrazole-type monomer to grow the second LAM block, or vice-versa, by leveraging universal pyrazole-based CTAs that can control both monomer types. The ability to create these block copolymers opens pathways to novel materials that combine the distinct properties of each segment, such as amphiphilicity for self-assembly into nanostructures. nih.govnih.gov
Polymer Characterization and Structural Analysis (Focus on Polymer Architecture and Bonding)
Investigation of Polymer Microstructure
The microstructure of copolymers containing 1-vinylpyrazole (VPyr) is highly dependent on the comonomer and the composition of the initial monomer feed. Analysis of copolymers of VPyr with N-vinyl-4,5,6,7-tetrahydroindole (VTHI) and vinyl acetate (VA) reveals distinct sequence distributions along the polymer chain. researchgate.net
By calculating the copolymerization constants, the probabilities of forming different diads (m1m1, m1m2, m2m2) and the average block lengths of each monomer unit can be determined.
For VPyr-VTHI copolymers : When the mole fraction of VPyr in the starting mixture exceeds 0.5, the resulting copolymers are typically composed of VPyr blocks of varying lengths that are separated by single VTHI units. As the VPyr mole fraction decreases to between 0.3 and 0.5, the comonomer units begin to alternate more regularly. researchgate.net
For VPyr-VA copolymers : Due to the higher reactivity of VPyr and the tendency for alternation, the macromolecules often consist of VPyr blocks alternating with single VA units. A more uniform, alternating structure is achieved only when the monomer feed is rich in VA. researchgate.net
Conformational factors also influence the final polymer microstructure. Studies have shown that substituents on the pyrazole ring can affect the conformation of the vinyl group in the monomer. For example, 1-vinylpyrazoles lacking a substituent at the C-5 position exist as a mixture of conformers, whereas 5-methyl-1-vinylpyrazoles predominantly adopt an S-cis-N2 orientation. mdpi.com This conformational preference in the monomer can influence the stereochemistry of the polymer backbone during polymerization.
The table below illustrates the calculated diad probabilities and block lengths for the copolymerization of N-vinylpyrazole (M1) with vinyl acetate (M2) at different initial monomer feed compositions. researchgate.net
| M1 in Monomer Mixture (mole fraction) | Diad Probability (f11) | Diad Probability (f12) | Diad Probability (f22) | Avg. Block Length (ī1) | Avg. Block Length (ī2) |
| 0.1 | 0.00 | 0.07 | 0.93 | 1.04 | 26.60 |
| 0.3 | 0.02 | 0.23 | 0.75 | 1.09 | 7.60 |
| 0.5 | 0.07 | 0.38 | 0.55 | 1.18 | 4.40 |
| 0.7 | 0.20 | 0.51 | 0.29 | 1.38 | 2.70 |
| 0.9 | 0.53 | 0.44 | 0.03 | 2.22 | 1.40 |
Computational and Theoretical Investigations of 1 Ethyl 3 Vinyl 1h Pyrazole and Its Congeners
Electronic Structure and Conformation Analysis
The electronic structure and conformational preferences of 1-Ethyl-3-vinyl-1H-pyrazole are fundamental to understanding its reactivity and physical properties. Computational studies offer significant insights into how the interplay of substituents and their positions on the pyrazole (B372694) ring dictates the molecule's behavior.
The orientation of the vinyl group relative to the pyrazole ring is a critical factor in determining the molecule's reactivity and steric profile. Theoretical calculations and spectroscopic analyses have shown that for 1-vinylpyrazoles, the conformational preference of the vinyl group is significantly influenced by the substitution pattern on the pyrazole ring. nih.govresearchgate.netmdpi.com
In the case of this compound, the absence of a bulky substituent at the C-5 position suggests that the molecule likely exists as a mixture of conformers. nih.govmdpi.com This is in contrast to 5-methyl-1-vinylpyrazoles, which predominantly adopt an S-cis-N2 orientation, where the vinyl group is oriented towards the N-2 nitrogen of the pyrazole ring. nih.govresearchgate.netmdpi.com The ethyl group at the N-1 position in this compound is not expected to impose a strong preference for a single conformation of the C-3 vinyl group, thus allowing for rotational isomerism. The energetic barrier between these conformers is likely to be small, leading to a dynamic equilibrium at room temperature.
| Compound | Substituent at C-5 | Predominant Conformation | Conformational State |
|---|---|---|---|
| 5-Methyl-1-vinylpyrazole | -CH₃ | S-cis-N² | Predominantly a single conformer nih.govresearchgate.netmdpi.com |
| 1-Vinylpyrazole | -H | Not fixed | Mixture of conformers nih.govmdpi.com |
| This compound (Predicted) | -H | Not fixed | Mixture of conformers |
The substituents on the pyrazole ring, namely the N-1 ethyl group and the C-3 vinyl group, exert significant electronic effects that modulate the electron density distribution and reactivity of the molecule. The ethyl group is a weak electron-donating group through an inductive effect, which tends to increase the electron density on the pyrazole ring. This increased electron density can enhance the nucleophilicity of the ring, particularly at the C-4 and C-5 positions.
Frontier Molecular Orbital (FMO) theory is a key computational tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. derpharmachemica.com
For this compound, the HOMO is expected to be a π-orbital with significant contributions from the pyrazole ring and the vinyl group. The LUMO is likely to be a π*-antibonding orbital, also delocalized over the pyrazole and vinyl moieties. The energy of these orbitals and their gap can be calculated using various quantum chemical methods. uwosh.edu A smaller HOMO-LUMO gap generally implies higher reactivity. Substituents can alter the energies of these frontier orbitals; for instance, the electron-donating ethyl group would be expected to raise the energy of the HOMO, making the molecule a better electron donor.
| Molecular Orbital | Expected Character | Influence on Reactivity |
|---|---|---|
| HOMO | π-orbital delocalized over the pyrazole ring and vinyl group | Site of electrophilic attack; electron-donating ability |
| LUMO | π*-antibonding orbital delocalized over the pyrazole ring and vinyl group | Site of nucleophilic attack; electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
Theoretical Studies of Reactivity and Reaction Mechanisms
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms, including the identification of transition states and intermediates. mdpi.com
For this compound, several reaction pathways can be investigated computationally. The vinyl group is a prime site for cycloaddition reactions, and theoretical studies can model the concerted or stepwise nature of these reactions, for example, in Diels-Alder or 1,3-dipolar cycloadditions. mdpi.com By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined.
For instance, in a reaction with a dienophile, computational models can predict whether the reaction will proceed via a [4+2] or a [2+2] cycloaddition by comparing the activation energies of the respective transition states. mdpi.com Similarly, the mechanism of transition-metal-catalyzed reactions, such as C-H activation at the vinyl group or the pyrazole ring, can be elucidated by modeling the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. mdpi.com
Regioselectivity is a critical aspect of the reactivity of substituted pyrazoles. Computational methods can predict the most likely site of reaction when multiple possibilities exist. In this compound, electrophilic attack could potentially occur at the C-4 or C-5 positions of the pyrazole ring, or at the vinyl group.
Theoretical calculations of properties such as electrostatic potential maps and frontier molecular orbital densities can indicate the most nucleophilic site and thus the most probable position for electrophilic attack. For example, the calculated electron density on the ring atoms can reveal which carbon is most susceptible to electrophiles. mdpi.com Steric factors also play a crucial role, and the steric hindrance posed by the ethyl group at N-1 and the vinyl group at C-3 can be quantified computationally to predict how they direct an incoming reagent. nih.gov In reactions such as lithiation followed by electrophilic quench, computational models can help predict whether the metalation will occur at C-5, which is often observed in similar systems. nih.gov
Tautomerism and Isomerism in Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key structural feature of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. nih.govencyclopedia.pub This isomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a process known as annular prototropic tautomerism. encyclopedia.pub The resulting tautomers are isomers that can interconvert easily and may coexist in equilibrium. encyclopedia.pub
Investigation of Tautomeric Equilibria and Interconversion
The study of tautomerism in pyrazole derivatives involves determining the relative stability of the different tautomeric forms and the energy barriers to their interconversion. Tautomerism is fundamentally a quantum-mechanical effect, as it involves the breaking and forming of chemical bonds. acs.org The process can occur through both intramolecular and intermolecular pathways, with solvent molecules often playing a catalytic role in facilitating proton transfer. nih.gov
Computational and experimental methods are crucial for elucidating these equilibria.
Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods like Møller–Plesset (MP2) perturbation theory, are powerful tools for investigating pyrazole tautomerism. purkh.comresearchgate.net These methods can predict the optimized geometries, relative energies, and thermodynamic stability of different tautomers. purkh.comresearchgate.net For example, calculations at the MP2/6-311++G** level have been used to determine the energy differences between tautomers of pyrazoles with various substituents at the C5 position. researchgate.net Theoretical studies have shown that water molecules can lower the energy barriers for proton transfer between tautomers by forming stabilizing hydrogen bonds. nih.gov
Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying tautomerism in solution. nih.gov In cases of rapid interconversion on the NMR timescale, the signals for atoms in positions affected by the tautomerism (notably C3 and C5) may appear as broadened or averaged signals. nih.gov By using dipolar aprotic solvents or low temperatures, it is sometimes possible to slow down the interconversion rate sufficiently to observe distinct signals for each tautomer. nih.gov Techniques like Nuclear Overhauser Effect (NOE) experiments can also help identify the predominant tautomer in solution. nih.gov
The interconversion between tautomers generally involves energy barriers below approximately 20 kcal/mol, allowing for a dynamic equilibrium where different forms can coexist. encyclopedia.pub
Influence of Substituents and Solvent Effects on Tautomeric Preferences
The position of the tautomeric equilibrium in asymmetrically substituted pyrazoles is highly sensitive to both the electronic nature of the substituents and the properties of the solvent. nih.govacs.org
Substituent Effects: The electronic properties of substituents on the pyrazole ring play a decisive role in determining the stability of a given tautomer. A general principle is that electron-withdrawing groups (EWGs) tend to be located adjacent to the sp2-hybridized (pyridine-like) nitrogen, while electron-donating groups (EDGs) prefer to be adjacent to the NH (pyrrole-like) nitrogen. researchgate.netnih.gov
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), carboxyl (COOH), and formyl (CFO) are strong EWGs. When placed on the pyrazole ring, they preferentially stabilize the tautomer where the proton is on the more distant nitrogen atom. For instance, in 3(5)-nitropyrazole, the tautomer with the nitro group at position 3 and the proton at N1 is favored. researchgate.netnih.gov
Electron-Donating Groups (EDGs): Groups such as amino (NH₂) and hydroxyl (OH) are strong EDGs. These substituents tend to stabilize the tautomer where the proton is on the adjacent nitrogen atom. researchgate.net
Steric Effects and Hydrogen Bonding: Beyond purely electronic effects, steric hindrance and the potential for intramolecular hydrogen bonding can also influence tautomeric preferences. acs.org For example, a C-carboxyl group can form an intramolecular hydrogen bond with the N1-H, which can stabilize a tautomer that might otherwise be less favorable. nih.gov
The following table summarizes the influence of various substituents on the preferred tautomeric form of 3(5)-substituted pyrazoles.
| Substituent at C3/C5 | Electronic Nature | Preferred Tautomer | Reference |
| -NO₂ | Electron-Withdrawing | Tautomer with NO₂ at C3 (proton at N1) | nih.gov |
| -COOH, -CFO, -BH₂ | Electron-Withdrawing | Favors the N1-H tautomer | researchgate.net |
| -NH₂ | Electron-Donating | Tautomer with NH₂ at C5 (proton at N1) | nih.gov |
| -F, -OH | Electron-Donating | Stabilizes the N2-H tautomer | researchgate.net |
| -Alkyl | Weakly Donating | Often results in a tautomeric equilibrium | nih.gov |
Solvent Effects: The solvent environment can significantly modulate the tautomeric equilibrium by differentially solvating the tautomers.
Polarity: The equilibrium can be influenced by the solvent's dielectric constant. mdpi.com Polar solvents may better stabilize a more polar tautomer, shifting the equilibrium. For instance, in some azo dyes containing a pyrazole ring, hydrazo tautomers become more prevalent as the solvent's dielectric constant increases. mdpi.com
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the NH group and the pyridine-like nitrogen of the pyrazole ring. This interaction can facilitate proton transfer and influence the stability of the tautomers. acs.org Studies have been conducted in various deuterated solvents like CDCl₃, DMSO-d₆, and CD₃OD to probe these effects. nih.govnih.gov In some cases, a tautomeric equilibrium is observed in one solvent (e.g., DMSO) while a single tautomer predominates in another. nih.gov
Non-Linear Optical (NLO) Properties and Molecular Design
Pyrazole derivatives have emerged as a promising class of materials for applications in non-linear optics (NLO). wum.edu.pkias.ac.in NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or other propagation characteristics. nih.gov The NLO response of a molecule is governed by its hyperpolarizability. Pyrazole-based compounds are attractive due to their conjugated π-electron systems, structural versatility, and favorable electronic properties. wum.edu.pkias.ac.in
The design of effective NLO molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are linked by a π-conjugated bridge. The pyrazole ring can act as an effective component of this bridge. researchgate.net This molecular architecture leads to a large change in dipole moment upon electronic excitation, which is a key factor for a high second-order NLO response (characterized by the first hyperpolarizability, β). researchgate.net
Computational quantum chemistry is an indispensable tool for the rational design of NLO materials. Methods such as DFT and MP2 are used to calculate the hyperpolarizabilities of candidate molecules, allowing for the screening and optimization of structures before synthesis. wum.edu.pknih.gov For example, calculations using the MP2/6-311+G(d) model, which account for solvent and dispersion effects, have shown good agreement with experimental results for the first hyperpolarizability (β) of pyrazole derivatives. nih.gov
A study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole provides a concrete example of this synergy between theoretical and experimental investigation. The nitrovinyl group acts as a strong electron acceptor, creating an effective push-pull system. The NLO properties were characterized both experimentally and computationally.
| Compound | Method | First Hyperpolarizability (β) |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Experimental (HRS) | 45 ± 2 × 10⁻³⁰ cm⁵/esu |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Theoretical (MP2) | 40 × 10⁻³⁰ cm⁵/esu |
Data sourced from a study on the optical nonlinearities of a (nitrovinyl)-1H-pyrazole derivative. nih.gov
By systematically modifying the donor and acceptor groups attached to the pyrazole scaffold, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned to enhance the NLO response. wum.edu.pk This molecular engineering approach makes pyrazole derivatives highly adaptable for use in various NLO devices. wum.edu.pk
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-Ethyl-3-vinyl-1H-pyrazole would exhibit characteristic bands corresponding to the pyrazole (B372694) ring, the vinyl group, and the ethyl group.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3100 - 3150 | C-H Stretch | Pyrazole ring and Vinyl C-H |
| 2850 - 2980 | C-H Stretch | Ethyl group (aliphatic) |
| 1640 - 1660 | C=C Stretch | Vinyl group |
| 1490 - 1550 | C=N Stretch | Pyrazole ring |
| 1400 - 1500 | C=C Stretch | Pyrazole ring |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to confirm the purity of the sample and determine its molecular weight.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₁₀N₂ = 122.17 g/mol ). The fragmentation pattern provides structural information. Studies on pyrazole fragmentation show common pathways that can be applied here. researchgate.net
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion (M⁺) |
| 107 | [C₆H₇N₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |
| 94 | [C₅H₆N₂]⁺ | Loss of an ethylene (B1197577) molecule (C₂H₄) from the vinyl group |
| 93 | [C₅H₅N₂]⁺ | Loss of an ethyl radical (•C₂H₅) |
X-ray Diffraction Studies for Solid-State Structure Elucidation
Should this compound be obtained as a suitable single crystal, X-ray diffraction would provide the ultimate structural proof in the solid state. spast.org This technique determines the precise three-dimensional arrangement of atoms by analyzing how a crystal scatters an X-ray beam. The resulting data provides exact bond lengths, bond angles, and torsional angles. nih.govresearchgate.net Furthermore, it reveals information about the crystal packing and any intermolecular interactions, such as π-π stacking between pyrazole rings of adjacent molecules.
Chromatographic Techniques (e.g., HPLC) for Purity and Separation Studies
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of this compound and for separating it from starting materials or byproducts during synthesis. A typical method would involve reverse-phase chromatography.
Stationary Phase: A C18 or C8 column.
Mobile Phase: A gradient or isocratic mixture of solvents, such as acetonitrile (B52724) and water.
Detection: A photodiode array (PDA) or UV detector set to a wavelength where the pyrazole ring and conjugated vinyl system absorb, likely in the 210-250 nm range. researchgate.net
The retention time of the compound is a characteristic feature under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis of sample purity.
Applications in Advanced Materials and Catalysis
Monomeric Precursors in Functional Polymer Design
As a monomer, 1-Ethyl-3-vinyl-1H-pyrazole offers a pathway to novel polymers where the pyrazole (B372694) moiety imparts specific chemical and physical properties. The ability to control the polymerization process allows for the creation of materials with tailored functionalities.
Development of Novel Polyvinylpyrazoles with Tailored Architectures
The polymerization of vinylpyrazole derivatives is a key method for creating advanced functional polymers. Vinylpyrazoles, including N-vinyl and C-vinyl analogs, can undergo free-radical polymerization, often initiated by azo compounds like azobisisobutyronitrile (AIBN). nih.gov The reactivity and the rate of polymerization are highly dependent on the nature and position of substituents on both the pyrazole ring and the vinyl group. nih.gov For instance, unsubstituted 1-vinylpyrazole can polymerize almost explosively in its neat form, while increased substitution on the vinyl group tends to diminish the extent of polymerization. nih.gov
Research on the free-radical polymerization of specific isomers such as 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole has shown that the reaction kinetics are influenced by monomer concentration. nih.gov At low concentrations (≤3M), the reaction typically follows first-order kinetics, whereas at higher concentrations, the order is lower. nih.gov This dependency on substituents and conditions provides a mechanism for tailoring the architecture of polyvinylpyrazoles, allowing for the synthesis of high molecular weight polymers, such as poly(1-vinylpyrazole) with molecular weights ranging from 150,000 to 330,000 in dilute benzene (B151609) solutions. nih.gov This control is fundamental for designing polymers derived from monomers like this compound with predictable properties and structures.
Utilization in Copolymer Systems for Tunable Properties
Copolymerization represents a versatile strategy for modifying the properties of polymers to suit specific applications. Incorporating vinylpyrazole monomers into polymer chains with other vinyl monomers allows for the creation of materials with tunable characteristics. Copolymers of N-vinylpyrazole have been synthesized with industrial monomers like vinyl chloride and methyl methacrylate (B99206) through radical polymerization. researchgate.net The functional properties of these copolymers are largely determined by the nature of the comonomer. researchgate.net
Table 1: Copolymerization Parameters for Pyrazole-based Monomers This table is representative of data found in the literature for analogous compounds, illustrating how reactivity ratios are determined.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1 reactivity) | r2 (M2 reactivity) | Copolymerization Notes |
|---|---|---|---|---|
| Pyrazolo[4,3-C]pyridin-5-yl)-1H-pyrrole-2,5-Dione | Acrylic Acid (AA) | < 1 | > 1 | M1 favors cross-propagation while M2 (AA) favors homopropagation. The resulting copolymer has a higher proportion of AA units. uobaghdad.edu.iq |
| N-Vinylpyrazole | Vinyl Chloride | - | - | Radical copolymerization yields copolymers soluble in alcohols, ketones, and DMF. researchgate.net |
| N-Vinylpyrazole | Methyl Methacrylate | - | - | Forms the basis for flexible polymer films that can be activated for proton conductivity. researchgate.net |
Application in Supramolecular Chemistry
The pyrazole ring is a valuable motif in supramolecular chemistry due to its ability to participate in non-covalent interactions such as hydrogen bonding and π–π stacking. nih.govmdpi.com These interactions can be harnessed to direct the self-assembly of monomers or polymers into well-defined, higher-order structures. nih.gov
Research has shown that pyrazole-modified monomers can be designed to undergo self-assembly driven by these supramolecular interactions prior to or during polymerization. nih.gov This process, known as polymerization-induced self-assembly, can be guided by the π–π interactions between pyrazole groups, leading to the formation of anisotropic (non-spherical) microgels with morphologies that can be tuned from spherical to raspberry-like or dumbbell-like. nih.gov The formation of these complex architectures is dependent on the concentration and structure of the pyrazole-containing monomer. nih.gov Furthermore, the pyrazole moiety contains both a hydrogen-bond donor (N-H in protic pyrazoles) and an acceptor (the sp2-hybridized nitrogen), allowing for the formation of predictable assemblies like dimers, chains, and helices through intermolecular hydrogen bonds. mdpi.com This principle is leveraged in designing pyrazole-based motifs that can control the self-assembly of conjugated molecules into supramolecular polymers. rsc.org
Ligand Design in Coordination Chemistry and Homogeneous Catalysis
The nitrogen atoms in the pyrazole ring of this compound make it an effective ligand for coordinating with metal ions. This property is extensively used in the development of transition metal complexes for applications in homogeneous catalysis.
1-Vinylpyrazoles as Versatile Ligands for Transition Metals
Pyrazole derivatives are well-established as excellent chelating agents for a wide array of transition metals, including but not limited to zinc, copper, nickel, cobalt, iron, and cadmium. researchgate.net They can form stable complexes with diverse geometries, such as tetrahedral and octahedral arrangements, depending on the metal ion and reaction conditions. researchgate.net The coordination typically occurs through the sp2-hybridized nitrogen atom of the pyrazole ring. researchgate.net
The versatility of pyrazoles as ligands is also demonstrated by their incorporation into more complex ligand frameworks, such as scorpionate ligands, which are poly(pyrazolyl)borates. researchgate.net While the vinyl group of 1-vinylpyrazoles does not typically participate directly in coordination, its electronic influence on the pyrazole ring can modulate the properties of the resulting metal complex. The coordination of the pyrazole ligand to a Lewis acidic metal center renders the pyrazole NH proton (in protic pyrazoles) more acidic, a key feature in bifunctional catalysis. mdpi.com Metal complexes of pyrazoline derivatives, a related class of compounds, have also been synthesized and characterized, showing coordination through the azomethine nitrogen atom. derpharmachemica.com
Protic Pyrazole Complexes in Catalytic Transformations
Protic pyrazoles, which contain an unsubstituted N-H group, are particularly significant in catalysis. researchgate.netsemanticscholar.orgnih.gov When coordinated to a transition metal, the N-H proton becomes more acidic, enabling the ligand to actively participate in catalytic cycles through proton transfer. mdpi.commdpi.com This phenomenon, known as metal-ligand cooperation, is a powerful strategy for designing highly efficient and selective catalysts. researchgate.netnih.gov
Protic pyrazole complexes have been successfully employed as catalysts in a variety of chemical transformations. mdpi.com A prominent example is transfer hydrogenation, such as the reduction of acetophenone, where pincer-type pyrazole ruthenium complexes have demonstrated notable catalytic activity. mdpi.com The role of the protic pyrazole ligand is crucial for facilitating proton-conjugated reactions. mdpi.com These bifunctional catalysts are also effective in other reactions, including the dehydrogenation of formic acid, where the proton transfer from the pyrazole arm of the ligand is critical for catalytic activity. mdpi.com The ability of the pyrazole ligand to act as both a coordinating agent and a proton shuttle provides a sophisticated mechanism for substrate activation and transformation.
Table 2: Catalytic Activity of Protic Pyrazole Ruthenium Complexes in Transfer Hydrogenation of Acetophenone This table presents representative data for catalysis by protic pyrazole complexes, illustrating their effectiveness.
| Catalyst | Substrate | Reaction | Conversion (%) | Time (h) | Ref |
|---|---|---|---|---|---|
| Pincer-type Ru(II) Complex | Acetophenone | Transfer Hydrogenation | >99 | 1 | mdpi.com |
| Diprotic Ru(II) Complex | Acetophenone | Hydrogenation (H2) | >99 | 24 | mdpi.com |
Mechanistic Aspects of Metal-Ligand Cooperation in Catalysis
The pyrazole moiety of this compound can act as a ligand, coordinating with a metal center to form a catalytically active complex. The cooperation between the metal and the pyrazole ligand is a key feature that can enhance catalytic activity and selectivity. This cooperation can manifest in several ways:
Hemilability: The pyrazole ring can exhibit hemilabile behavior, where one of the nitrogen atoms can reversibly bind and unbind to the metal center. This dynamic process can open up a coordination site on the metal, allowing for substrate binding and activation. The ethyl group at the N1 position can influence the steric and electronic environment around the metal center, thereby modulating this hemilability.
Outer-Sphere Interactions: The pyrazole ring can participate in non-covalent interactions, such as hydrogen bonding or π-stacking, with the substrate in the outer coordination sphere of the metal complex. These interactions can help to orient the substrate for a specific reaction pathway, leading to higher selectivity.
Electronic Modulation: The electronic properties of the pyrazole ring, influenced by the ethyl and vinyl substituents, can be transmitted to the metal center. This can alter the redox potential of the metal, making it more or less reactive towards a particular substrate. For instance, the electron-donating nature of the ethyl group can increase the electron density on the metal, which may be beneficial for certain catalytic cycles.
A plausible generalized mechanism involving metal-ligand cooperation with a this compound ligand in a hypothetical catalytic cycle is depicted below. This illustrates how the ligand can actively participate in the transformation, going beyond its role as a simple spectator.
| Step | Description | Role of this compound Ligand |
| 1. Substrate Coordination | The substrate binds to the metal center. | The pyrazole ligand stabilizes the metal center and its electronic properties influence the binding affinity of the substrate. |
| 2. Ligand-Assisted Activation | A proton or another group is transferred from the substrate to the pyrazole ligand. | The pyrazole nitrogen acts as an internal base, facilitating substrate activation without the need for an external reagent. |
| 3. Metal-Mediated Transformation | The activated substrate undergoes transformation at the metal center. | The steric and electronic properties of the ligand direct the stereochemical outcome of the reaction. |
| 4. Product Release | The product dissociates from the metal center. | The reversible binding of the pyrazole nitrogen (hemilability) can facilitate product release and catalyst regeneration. |
| 5. Catalyst Regeneration | The ligand transfers the captured group back, regenerating the active catalyst. | The pyrazole ligand acts as a proton shuttle, completing the catalytic cycle. |
Building Blocks for Complex Heterocyclic Systems
The dual reactivity of this compound, stemming from the vinyl group and the pyrazole ring, makes it a valuable precursor for the synthesis of a wide array of more complex heterocyclic structures. The vinyl group, in particular, serves as a versatile handle for various chemical transformations.
Cycloaddition Reactions: The vinyl group can participate in a variety of cycloaddition reactions, leading to the formation of new rings fused to the pyrazole core.
Diels-Alder Reaction: As a dienophile, the vinyl group can react with dienes to construct six-membered rings. The regioselectivity of this reaction is influenced by the electronic nature of the pyrazole ring.
1,3-Dipolar Cycloaddition: The vinyl group can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. This approach provides a direct route to novel pyrazole-fused systems.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The vinyl group is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
| Reaction Type | Coupling Partner | Resulting Structure |
| Suzuki Coupling | Boronic acids/esters | Aryl- or alkyl-substituted pyrazoles |
| Heck Coupling | Alkenes | Extended conjugated systems |
| Sonogashira Coupling | Terminal alkynes | Pyrazoles with alkynyl appendages |
| Buchwald-Hartwig Amination | Amines | Aminated pyrazole derivatives |
These reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of molecules with tailored electronic and steric properties for various applications.
Polymerization: The vinyl group allows this compound to act as a monomer in polymerization reactions. nih.gov This can lead to the formation of polymers with pyrazole units pendant to the main chain. Such polymers have potential applications in areas like coordination chemistry, where the pyrazole units can act as ligands for metal ions, or in materials science, where the heterocyclic nature of the side chains can impart unique properties to the polymer. The polymerization can be initiated by radical, cationic, or anionic methods, with the choice of method influencing the properties of the resulting polymer. nih.gov
The reactivity of the vinyl group in this compound provides a powerful tool for the construction of diverse and complex heterocyclic systems, underscoring its importance as a versatile building block in modern organic synthesis.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Ethyl-3-vinyl-1H-pyrazole, and how are intermediates validated?
A validated synthesis involves refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with a chlorinated reagent (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile with potassium carbonate as a base. The product is purified via silica gel chromatography and crystallized from ethyl acetate. Structural confirmation requires 1H/13C NMR (chemical shifts for vinyl protons at δ 5.2–6.1 ppm) and LC-MS (m/z ≈ 177.1 [M+H]+). X-ray diffraction with SHELXL refinement resolves bond angles and dihedral conformations .
Q. What safety protocols are essential for handling this compound?
Use nitrile gloves, chemical-resistant goggles, and lab coats. Work in fume hoods to prevent inhalation (H333) and skin contact (H313). Waste must be segregated into halogenated organic containers and processed by licensed facilities to avoid environmental release .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Key techniques include:
- 1H NMR : Vinyl protons (δ 5.2–6.1 ppm) and pyrazole ring protons (δ 7.8–8.2 ppm).
- FT-IR : C=C stretching (1630–1680 cm⁻¹) and C-N pyrazole vibrations (1520–1560 cm⁻¹).
- X-ray crystallography : SHELXL refines anisotropic displacement parameters to validate bond lengths (C-C: 1.48–1.52 Å) and angles .
Advanced Research Questions
Q. How can crystallographic data contradictions in pyrazole derivatives be resolved?
Use SHELXL for high-resolution refinement (R-factor < 0.05) to model disorder in vinyl groups. Mercury CSD analyzes packing motifs (e.g., C–H···O interactions) and compares void volumes (<5% cell volume) to identify polymorphic inconsistencies .
Q. What electrochemical strategies optimize pyrazoline-to-pyrazole aromatization?
Apply controlled potential (+1.2 V vs. Ag/AgCl) in acetonitrile/NaClO4 electrolyte. Monitor by cyclic voltammetry (oxidation peak at +0.9 V). Yields improve to >85% with 4.5F charge, followed by silica gel chromatography (3–5% EtOAc/hexane) .
Q. How do intermolecular interactions influence the biological activity of this compound derivatives?
π-π stacking (3.5–4.0 Å) between pyrazole rings and hydrophobic pockets in enzyme active sites enhances binding. Molecular docking (AutoDock Vina) combined with MD simulations (100 ns) identifies stable conformations with ΔG < -8 kcal/mol .
Q. What strategies mitigate byproduct formation during vinyl functionalization?
Q. How can computational tools predict the reactivity of this compound in click chemistry?
DFT calculations (B3LYP/6-311+G**) model transition states for azide-alkyne cycloadditions. Fukui indices identify nucleophilic sites (C4 of pyrazole: f⁻ ≈ 0.12) for regioselective modifications .
Methodological Notes
- Synthesis Optimization : Monitor reactions by TLC (Rf = 0.3 in EtOAc/hexane 1:4) and adjust reflux times (2–4 h) to maximize yield .
- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 data .
- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity (LD50 > 500 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
